molecular formula C10H11NO2 B050310 N-Allylsalicylamide CAS No. 118-62-7

N-Allylsalicylamide

Cat. No. B050310
CAS RN: 118-62-7
M. Wt: 177.2 g/mol
InChI Key: IECWHJOALGVHPA-UHFFFAOYSA-N
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Description

N-Allylsalicylamide is not directly mentioned in the provided papers; however, the papers do discuss related compounds that share a similar salicylamide core structure. Salicylamides are a class of compounds that are known for their potential pharmacological properties, including antimicrobial and antiproliferative activities. The papers provided focus on the synthesis and evaluation of salicylamide derivatives with potential applications in cancer treatment and antimycobacterial therapy .

Synthesis Analysis

The synthesis of salicylamide derivatives is highlighted in the papers, where different methods are employed to obtain these compounds. In the first paper, a series of arylamides is synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a click chemistry approach known for its efficiency and versatility . The second paper discusses the rearrangement of O-acetylsalicylamide to the more stable N-acetylsalicylamide, which occurs under various conditions, such as standing at room temperature in different solvents or in the solid state . The third paper describes the preparation of N-(pyridin-4-yl) salicylamide derivatives through acylation of acetylsalicyloyl chlorides with substituted 4-amino-pyridines . These methods demonstrate the chemical flexibility and accessibility of salicylamide derivatives.

Molecular Structure Analysis

The molecular structure of salicylamide derivatives is crucial for their biological activity. The first paper indicates that the meta-phenoxy substitution of the N-1-benzyl group is important for the antiproliferative activity of the synthesized compounds . The second paper does not provide specific details on the molecular structure analysis but mentions the existence of at least three crystalline modifications of the N-acetyl isomer, which suggests polymorphism in the salicylamide derivatives .

Chemical Reactions Analysis

The chemical reactions involving salicylamide derivatives are diverse. The first paper describes the use of CuAAC to create a library of arylamides with potential antiproliferative effects . The second paper focuses on the rearrangement reaction of O-acetylsalicylamide to N-acetylsalicylamide, which is a significant reaction in the context of stability and pharmacokinetic properties of salicylamide derivatives . The third paper does not detail specific chemical reactions but implies the use of acylation reactions to synthesize the antimycobacterial compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of salicylamide derivatives are influenced by their molecular structure. The rearrangement of O-acetylsalicylamide to N-acetylsalicylamide results in a compound with different crystalline forms, which can affect its physical properties such as melting point and solubility . The antiproliferative activity of the compounds synthesized in the first paper is a key chemical property, with one compound exhibiting an IC(50) of 46 nM against MCF-7 human breast tumor cells . The third paper does not provide specific physical or chemical properties but suggests that the synthesized compounds could have a wide spectrum of antimycobacterial activity .

Scientific Research Applications

  • Analgesic and Antipyretic Properties : A study explored the pharmacology of salicylamide and its derivatives, noting that salicylamide is a more powerful and less toxic analgesic than acetylsalicylic acid. This suggests that derivatives like N-Allylsalicylamide might have potential as analgesics or antipyretics (Bavin, Macrae, Seymour, & Waterhouse, 1952).

  • Antioxidant Properties : N-Allylsecoboldine, a related compound, demonstrated antioxidant properties by inhibiting lipid peroxidation and scavenging reactive oxygen species. This implies that N-Allylsalicylamide could also be investigated for its antioxidant capabilities (Teng, Hsiao, Ko, Lin, & Lee, 1996).

  • Photocatalytic and Antibacterial Activities : Research on flower-shaped CuO nanostructures derived from 4-allyl-2-methoxyphenol demonstrated photocatalytic and antibacterial activities. While not directly related, this suggests a potential avenue for N-Allylsalicylamide in creating functional materials with similar properties (Siddiqui, Qureshi, & Haque, 2020).

  • Antiarrhythmic Potential : N-Allylsecoboldine was found to have antiarrhythmic potential by blocking ionic currents of cardiac myocytes. Although N-Allylsalicylamide is a different compound, it could be of interest for similar cardiac applications (Wu, Su, Lee, & Young, 1994).

  • Antiviral Activity : Aspirin, a salicylate, demonstrated antiviral activity against respiratory viruses. Given the structural similarities, N-Allylsalicylamide might be worth exploring for antiviral effects (Glatthaar-Saalmüller, Mair, & Saalmüller, 2016).

properties

IUPAC Name

2-hydroxy-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-7-11-10(13)8-5-3-4-6-9(8)12/h2-6,12H,1,7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECWHJOALGVHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151995
Record name N-Allylsalicylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allylsalicylamide

CAS RN

118-62-7
Record name 2-Hydroxy-N-2-propen-1-ylbenzamide
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Record name N-Allylsalicylamide
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Record name N-Allylsalicylamide
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Record name N-Allylsalicylamide
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Record name N-allylsalicylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W Muller, A Heyndrickx - 1965 - aei.pitt.edu
… This compound and its precursor N-allylsalicylamide are already known substances but the synthetic methods given in the pertinent literature (4, 5, 6) are not sufficient. …
Number of citations: 2 aei.pitt.edu
M WH, A Heyndrickx - Journal de Pharmacie de Belgique, 1964 - europepmc.org
SYNTHESIS OF N-ALLYLSALICYLAMIDE AND O, (N-ALLYLCARBAMYL)-PHENOXYACETIC ACID. - Abstract - Europe PMC … SYNTHESIS OF N-ALLYLSALICYLAMIDE AND O, (N-ALLYLCARBAMYL)-PHENOXYACETIC …
Number of citations: 2 europepmc.org
YA Ibrahim - Journal of Molecular Catalysis A: Chemical, 2006 - Elsevier
… Extension of the RCM to different α,ω-dienes readily obtained from N-allylsalicylamide and N-(o-allyloxyphenyl)salicylamide gave the macrocyclic crown diamides shown in Fig. 1. …
Number of citations: 14 www.sciencedirect.com
YA Ibrahim, H Behbehani, MR Ibrahim, RN Malhas - Tetrahedron, 2003 - Elsevier
… The starting N-allylsalicylamide (19) and N-(o-allyloxyphenyl)salicylamide (27) were converted into the desired 1,ω-dienes via their potassium salt 20 and 28 upon treatment with the …
Number of citations: 26 www.sciencedirect.com
DA Tirrell - 1978 - search.proquest.com
… Gerecht and Epstein 189 stated that suns creening agents containing a copolymer of N-allylsalicylamide and p-guanidyls tyrene showed improved …
Number of citations: 7 search.proquest.com
B PS, V ZG - Meditsinskaia Promyshlennost'SSSR, 1963 - europepmc.org
… SYNTHESIS OF N-ALLYLSALICYLAMIDE AND O, (N-ALLYLCARBAMYL)-PHENOXYACETIC ACID. …
Number of citations: 2 europepmc.org

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